molecular formula C14H18N4O B2412607 8-propyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 2034525-93-2

8-propyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one

Cat. No.: B2412607
CAS No.: 2034525-93-2
M. Wt: 258.325
InChI Key: NTVAXUKAKSUXSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-propyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one is a potent and selective small-molecule inhibitor of Focal Adhesion Kinase (FAK), a key non-receptor tyrosine kinase that regulates cellular processes critical to cancer progression. FAK signaling is centrally involved in cell adhesion, migration, proliferation, and survival, and its overexpression is frequently associated with aggressive tumor phenotypes and poor patient prognosis. By targeting the catalytic activity of FAK, this compound disrupts downstream signaling pathways, including the PI3K/AKT and RAS/MAPK cascades. Its primary research value lies in its utility as a chemical probe to investigate the oncogenic functions of FAK in various in vitro and in vivo cancer models , particularly in the context of tumor invasion, metastasis, and the tumor microenvironment. Studies have explored its mechanism in impeding epithelial-mesenchymal transition (EMT) and cancer cell motility . Furthermore, its investigational use extends to exploring therapeutic synergies in combination with other targeted agents or conventional chemotherapeutics, providing a critical tool for validating FAK as a promising target for anticancer drug discovery.

Properties

IUPAC Name

8-propyl-4-pyrrolidin-1-ylpyrido[2,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c1-2-7-18-12(19)6-5-11-13(15-10-16-14(11)18)17-8-3-4-9-17/h5-6,10H,2-4,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTVAXUKAKSUXSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C=CC2=C1N=CN=C2N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-propyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one typically involves the condensation of pyrimidine-5-carbaldehydes with appropriate amines. One common method is the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride to form (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile. This intermediate can then undergo further reactions to introduce the propyl and pyrrolidinyl groups .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

8-propyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the 4- and 6-positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

Structure

The chemical structure of 8-propyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one features a pyrido[2,3-d]pyrimidine core with specific substituents that contribute to its unique properties. The presence of the propyl group at the 8-position and the pyrrolidinyl group at the 4-position enhances its biological activity.

Biochemical Properties

This compound has been identified as a selective inhibitor of Janus kinase 1 (JAK1), which plays a crucial role in cell signaling pathways. Its ability to modulate these pathways makes it a candidate for therapeutic applications in various diseases, including cancer and autoimmune disorders .

Chemistry

In synthetic chemistry, this compound serves as a building block for creating more complex heterocyclic compounds. Its structural features allow chemists to explore modifications that can lead to new derivatives with enhanced properties .

Biology

The compound is studied for its potential as a kinase inhibitor. Research indicates that it may selectively inhibit certain tyrosine kinases involved in critical cellular processes, making it a valuable tool in understanding cancer biology and developing targeted therapies .

Medicine

Ongoing research focuses on the compound's anticancer potential due to its kinase inhibitory activity. Studies have shown that it can induce apoptosis in cancer cells by disrupting key signaling pathways .

Industrial Applications

The derivatives of this compound are being explored for their use in pharmaceuticals and agrochemicals. The unique properties of pyrido[2,3-d]pyrimidine derivatives make them suitable candidates for developing new drugs and agricultural products .

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on various cancer cell lines. Results indicated significant apoptosis induction in cells treated with this compound, highlighting its potential as an anticancer agent .

Case Study 2: Kinase Inhibition Mechanism

Research focused on elucidating the molecular mechanism by which this compound inhibits JAK1. It was found that binding interactions between the compound and the enzyme led to significant alterations in downstream signaling pathways associated with cell proliferation and survival .

Mechanism of Action

The mechanism of action of 8-propyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one involves its interaction with molecular targets such as tyrosine kinases. By binding to the active site of these enzymes, the compound inhibits their activity, thereby disrupting signaling pathways that are crucial for cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and other therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-amino-6-chloropyrido[2,3-d]pyrimidine: Known for its kinase inhibitory activity.

    7-iminopyrido[2,3-d]pyrimidine: Studied for its potential as a therapeutic agent in various diseases.

    2-amino-substituted pyrido[2,3-d]pyrimidin-7-ones: Act as inhibitors of Src tyrosine kinase and other kinases.

Uniqueness

8-propyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications. Its ability to selectively inhibit certain kinases makes it a valuable compound for targeted cancer therapy and other medical research.

Biological Activity

8-Propyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one is a compound belonging to the pyrido[2,3-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrido[2,3-d]pyrimidine core with a propyl group and a pyrrolidine moiety, which contribute to its pharmacological properties. The general structure can be represented as follows:

CxHyNz\text{C}_x\text{H}_y\text{N}_z

where xx, yy, and zz correspond to specific counts based on the molecular formula derived from the compound's structure.

Research indicates that derivatives of pyrido[2,3-d]pyrimidin-7(8H)-one exhibit multiple mechanisms of action, primarily through interactions with various biological targets:

  • Tyrosine Kinase Inhibition : Many compounds in this class act as inhibitors of protein tyrosine kinases (PTKs), which are critical in signal transduction pathways related to cell growth and differentiation. For instance, studies have shown that certain derivatives can inhibit Janus Kinase 3 (JAK3), a target for treating autoimmune diseases and cancers .
  • Antitumor Activity : Pyrido[2,3-d]pyrimidine derivatives have been explored as potential antitumor agents. They demonstrate efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation .
  • Somatostatin Receptor Agonism : Some derivatives have been identified as selective agonists for somatostatin receptors (sst2), which play a role in regulating hormone secretion and have implications in treating acromegaly .

Therapeutic Applications

The diverse biological activities of this compound suggest several therapeutic applications:

  • Cancer Therapy : Due to its ability to inhibit specific kinases involved in cancer progression, this compound is being investigated for its potential use in oncology.
  • Endocrine Disorders : By modulating somatostatin receptors, it may offer therapeutic benefits in conditions like acromegaly.

Case Studies

  • Antitumor Efficacy : A study on the compound's analogs demonstrated significant cytotoxic effects on breast cancer cell lines, with IC50 values in the nanomolar range . This highlights the potential for developing targeted therapies based on these compounds.
  • Receptor Selectivity : Research has shown that modifications at specific positions (C5 and C6) of the pyrido[2,3-d]pyrimidine scaffold can enhance selectivity towards desired receptors while minimizing off-target effects .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
Tyrosine Kinase InhibitionJAK3 inhibition
AntitumorInduction of apoptosis
Somatostatin AgonismModulation of GH secretion

Q & A

Q. What are the standard synthetic routes for preparing 8-propyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one?

The synthesis typically involves cyclization and functionalization steps. For example:

  • Formylation and cyclization : Starting from a 2-aminopyridone derivative, formylation using 85% formic acid and acetic anhydride yields a formamide intermediate, which undergoes cyclization to form the pyrido[2,3-d]pyrimidine core .
  • Substitution reactions : The pyrrolidin-1-yl group at the 4-position can be introduced via nucleophilic substitution of a chloro intermediate with pyrrolidine. The 8-propyl substituent may be introduced through alkylation of the pyridone nitrogen using propyl halides .
  • Key optimization : Solvent selection (e.g., DMF or ethanol) and temperature control (reflux conditions) are critical for yield improvement.

Q. How can researchers confirm the structural identity of this compound?

Structural characterization relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., propyl chain integration at δ ~3.5 ppm for N-CH2_2 and pyrrolidine ring protons at δ ~1.8–2.2 ppm) .
  • Mass spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]+^+ peak matching theoretical values).
  • X-ray crystallography : If single crystals are obtainable, this provides unambiguous confirmation of the bicyclic core and substitution patterns .

Advanced Research Questions

Q. How do substitution patterns influence the biological activity of pyrido[2,3-d]pyrimidin-7(8H)-one derivatives?

Structural modifications significantly impact bioactivity:

  • Core modifications : The 4-position pyrrolidin-1-yl group enhances solubility and target binding (e.g., PDE5 inhibition in analogues with fluorobenzyl groups ).
  • Substituent effects : 8-Alkyl chains (e.g., propyl vs. ethyl) modulate lipophilicity and pharmacokinetics. For example, bulkier groups may reduce metabolic clearance but hinder target engagement .
  • Case study : Comparing 8-propyl derivatives with 8-cyclopentyl analogues (e.g., antitumor activity linked to cyclopentyl’s steric bulk ) highlights the importance of substituent size in activity .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

Discrepancies often arise from assay conditions or structural impurities. Mitigation approaches include:

  • Orthogonal assays : Validate kinase inhibition (e.g., ELISA and fluorescence polarization assays) to rule out false positives .
  • Purity checks : Use HPLC (>95% purity) and elemental analysis to exclude side products .
  • Molecular docking : Compare binding modes of 8-propyl derivatives vs. inactive analogues (e.g., fluorobenzyl-substituted compounds ) to identify critical interactions.

Q. How can researchers optimize the synthesis of this compound for improved yields?

Key methodological adjustments:

  • Stepwise cyclization : Separate formylation and cyclization steps to reduce side reactions (yields improved from ~50% to >75% in related syntheses ).
  • Catalytic systems : Use Pd/C or microwave-assisted synthesis to accelerate N-alkylation .
  • Solvent screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the 4-position .

Q. What are the computational approaches to predict the pharmacokinetic properties of this compound?

  • In silico modeling : Tools like SwissADME predict logP (lipophilicity) and CYP450 metabolism. The 8-propyl group increases logP (~2.8) compared to unsubstituted analogues (~1.5), suggesting slower renal excretion .
  • Molecular dynamics (MD) : Simulate binding stability with targets (e.g., kinases) to prioritize derivatives for synthesis .

Methodological Challenges and Solutions

Q. How to address low solubility in biological assays?

  • Salt formation : Convert the free base to a hydrochloride salt (e.g., as in fluorobenzyl analogues ).
  • Co-solvents : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without cytotoxicity .

Q. What strategies differentiate off-target effects in enzyme inhibition studies?

  • Selectivity panels : Test against related enzymes (e.g., PDE5 vs. PDE4 for fluorinated derivatives ).
  • CRISPR knockouts : Use cell lines lacking the target enzyme to confirm on-target activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.